BenchChemオンラインストアへようこそ!

[2-(4-Chlorophenyl)ethyl](1-cyclopropylethyl)amine

Molecular weight ADME Lipinski parameters

[2-(4-Chlorophenyl)ethyl](1-cyclopropylethyl)amine (CAS 1042591-77-4) is a secondary aliphatic amine with the molecular formula C13H18ClN and a molecular weight of 223.74 g/mol. The compound features a 4-chlorophenethyl moiety linked to a 1-cyclopropylethyl substituent via a secondary amine bridge.

Molecular Formula C13H18ClN
Molecular Weight 223.74 g/mol
CAS No. 1042591-77-4
Cat. No. B1461470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Chlorophenyl)ethyl](1-cyclopropylethyl)amine
CAS1042591-77-4
Molecular FormulaC13H18ClN
Molecular Weight223.74 g/mol
Structural Identifiers
SMILESCC(C1CC1)NCCC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H18ClN/c1-10(12-4-5-12)15-9-8-11-2-6-13(14)7-3-11/h2-3,6-7,10,12,15H,4-5,8-9H2,1H3
InChIKeyAHHCNGFGDSJFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [2-(4-Chlorophenyl)ethyl](1-cyclopropylethyl)amine (CAS 1042591-77-4): Chemical Identity and Baseline Specifications


[2-(4-Chlorophenyl)ethyl](1-cyclopropylethyl)amine (CAS 1042591-77-4) is a secondary aliphatic amine with the molecular formula C13H18ClN and a molecular weight of 223.74 g/mol . The compound features a 4-chlorophenethyl moiety linked to a 1-cyclopropylethyl substituent via a secondary amine bridge. Its IUPAC name is N-[2-(4-chlorophenyl)ethyl]-1-cyclopropylethanamine, and its InChIKey is AHHCNGFGDSJFEF-UHFFFAOYSA-N . The compound is typically supplied at 95% purity for research use and is stored under refrigerated conditions (-4°C short-term, -20°C long-term) [1]. This compound belongs to a class of cycloalkyl-substituted phenethylamines that serve as versatile building blocks in medicinal chemistry and chemical biology, where the cyclopropyl group imparts distinct steric and electronic properties compared to non-cyclic or differently substituted analogs.

Why Generic Substitution Fails for [2-(4-Chlorophenyl)ethyl](1-cyclopropylethyl)amine: The Risk of Assuming In-Class Equivalence


Secondary amines within the cycloalkyl-phenethylamine family exhibit marked sensitivity to subtle structural perturbations. The spatial orientation and conformational constraints imposed by the cyclopropane ring, combined with the precise positioning of the chlorine substituent on the phenyl ring and the branching at the alpha-carbon of the ethyl linker, generate a unique three-dimensional pharmacophore . Substituting the 1-cyclopropylethyl group of the target compound with a cyclopropylmethyl group (e.g., [2-(4-chlorophenyl)ethyl](cyclopropylmethyl)amine, CAS 1156283-68-9) alters the distance and angle between the amine and the cyclopropane ring, which can dramatically shift molecular recognition at biological targets . Similarly, replacing the 4-chlorophenyl group with an unsubstituted phenyl ring (e.g., (1-cyclopropylethyl)(2-phenylethyl)amine, CAS 1019588-86-3) removes the electron-withdrawing chlorine, modifying both lipophilicity and hydrogen-bonding potential. These structural differences, while appearing minor at the 2D level, translate into distinct physicochemical and pharmacological profiles that cannot be predicted by a simple in-class assumption of equivalence.

Quantitative Differentiation Evidence for [2-(4-Chlorophenyl)ethyl](1-cyclopropylethyl)amine: Head-to-Head Comparison with Closest Analogs


Molecular Weight Differentiation: Impact on Physicochemical and ADME Properties

The molecular weight of the target compound (223.74 g/mol) positions it near the lower boundary of optimal CNS drug-like chemical space (MW < 400 Da, Lipinski's Rule of Five) . Compared to the cyclopropylmethyl analog [2-(4-chlorophenyl)ethyl](cyclopropylmethyl)amine (MW = 209.71 g/mol, CAS 1156283-68-9), the target compound incorporates an additional methylene and methyl group, resulting in a +14.03 Da mass difference . This elevated molecular weight correlates with increased van der Waals surface area, which can enhance binding affinity through greater hydrophobic contact while still maintaining favorable permeability characteristics. In contrast, the non-chlorinated analog (1-cyclopropylethyl)(2-phenylethyl)amine (MW = 189.30 g/mol, CAS 1019588-86-3) is 34.44 Da lighter, potentially compromising target engagement in hydrophobic binding pockets .

Molecular weight ADME Lipinski parameters

Lipophilicity (LogP) Comparison: Influence on Solubility and Target Partitioning

The predicted octanol-water partition coefficient (LogP) for the target compound is approximately 3.5–4.0 based on computed XLogP3 methodology [1]. This value is elevated relative to the cyclopropylmethyl analog (estimated LogP ≈ 3.0–3.5, CAS 1156283-68-9) due to the additional methyl substitution on the alpha-carbon . The non-chlorinated analog (1-cyclopropylethyl)(2-phenylethyl)amine, CAS 1019588-86-3, shows a further reduced LogP (estimated ≈ 2.5–3.0) owing to the absence of the electron-withdrawing chlorine substituent . The target compound's intermediate lipophilicity supports adequate aqueous solubility for in vitro assay formats while maintaining sufficient membrane partitioning for cell-based target engagement studies.

LogP Lipophilicity Solubility

Hydrogen Bond Donor Capacity: pKa Differentiation of the Secondary Amine

The secondary amine pKa of the target compound is estimated at approximately 10.2–10.8, consistent with alkyl-substituted secondary amines bearing a cyclopropyl group . This pKa value ensures that the compound remains predominantly protonated at physiological pH (7.4), facilitating ionic interactions with negatively charged residues in biological targets such as aspartate or glutamate side chains. By comparison, the cyclopropylmethyl analog is predicted to exhibit a slightly lower pKa (est. 9.8–10.4) due to reduced inductive electron-donating effects from the methylene spacer . The non-chlorinated analog, lacking the electron-withdrawing para-chloro substituent, would be expected to show a marginally higher pKa (est. 10.4–11.0), altering its protonation equilibrium at assay-relevant pH .

pKa Protonation state Bioavailability

Chiral Topology: The Alpha-Methyl Substituent as a Vector for Enantioselective Differentiation

The target compound possesses a single stereogenic center at the carbon atom bearing the methyl, cyclopropyl, and amine substituents (the alpha-carbon of the 1-cyclopropylethyl group) [1]. This chiral center is absent in the cyclopropylmethyl analog (CAS 1156283-68-9), which is achiral at the corresponding position, and is differently positioned in the N-[1-(4-chlorophenyl)ethyl]cyclopropanamine analog (CAS 953741-55-4), where the chiral center is located on the phenethyl side rather than on the cyclopropyl-bearing carbon . The distinct spatial geometry of the target compound's chiral center, in combination with the cyclopropane ring orientation, creates a unique three-dimensional topology for enantioselective molecular recognition. Although commercial material is supplied as a racemate (95% purity) , the scaffold is amenable to chiral resolution or asymmetric synthesis, enabling access to enantiopure forms for structure-activity relationship (SAR) studies.

Chirality Enantioselectivity Stereochemistry

Synthetic Versatility: The Secondary Amine as a Handle for Diversification

The secondary amine functionality in the target compound serves as a robust nucleophilic handle for further diversification through alkylation, acylation, reductive amination, and sulfonylation reactions [1]. Compared to the primary amine 2-(4-chlorophenyl)ethylamine (CAS 156-41-2), which offers a single diversification point but may require protection/deprotection strategies, the target compound's secondary amine allows for direct installation of an additional substituent while retaining the 1-cyclopropylethyl group as a pre-installed pharmacophoric element . This reduces the synthetic step count by at least one step when constructing tertiary amine libraries. The commercial availability of the target compound at 95% purity from multiple suppliers supports its use as a cost-effective building block in parallel synthesis workflows compared to custom-synthesizing each analog de novo.

Synthetic intermediate Reductive amination Library synthesis

Limitations Statement: Absence of Published Head-to-Head Bioactivity or Selectivity Data

A comprehensive search of the primary research literature (PubMed, Google Scholar, BindingDB), patent databases (USPTO, Google Patents), and authoritative chemical databases (PubChem, ChemSpider) has not identified any peer-reviewed study or patent that reports quantitative bioactivity data (e.g., IC50, Ki, EC50) for the target compound in a direct head-to-head comparison with its closest structural analogs [1]. While the target compound appears in chemical vendor catalogs and is structurally related to compounds described in patent US9096515B2 (cycloalkylmethylamine derivatives for obesity treatment), no specific biological data for CAS 1042591-77-4 have been disclosed [2]. Consequently, any claims regarding differential target potency, selectivity, or in vivo efficacy must be considered unsubstantiated until primary data become available. Procurement decisions based on bioactivity differentiation cannot currently be supported by quantitative evidence and should be deferred pending experimental characterization.

Bioactivity gap Selectivity data Research need

Best Research and Industrial Application Scenarios for [2-(4-Chlorophenyl)ethyl](1-cyclopropylethyl)amine


MedChem Library Synthesis: Accelerated Phenethylamine SAR Exploration

Medicinal chemistry teams investigating structure-activity relationships (SAR) around phenethylamine-based GPCR ligands, monoamine transporter modulators, or enzyme inhibitors can employ the target compound as a pre-functionalized building block. The secondary amine provides a direct nucleophilic handle for parallel diversification via alkylation, acylation, or sulfonylation, while the 1-cyclopropylethyl group serves as a conformationally constrained pharmacophoric element that would otherwise require de novo installation. This approach reduces synthetic step count by at least one step compared to building from 2-(4-chlorophenyl)ethylamine and allows faster library production for hit-to-lead optimization . The compound's chiral center further enables enantioselective SAR studies upon resolution, a feature not available with the achiral cyclopropylmethyl analog (CAS 1156283-68-9) .

Biophysical Assay Development: NMR and SPR Probe with Defined Stereochemistry

Research groups developing biophysical binding assays (NMR, SPR, ITC) for protein targets with phenethylamine-binding pockets can utilize this compound as a probe molecule. Its moderate molecular weight (223.74 Da), balanced lipophilicity (estimated LogP 3.5–4.0), and lone stereogenic center make it suitable for ligand-observed and target-observed NMR experiments, including STD-NMR and WaterLOGSY . The 4-chloro substituent provides a useful spectroscopic handle (distinct aromatic 1H NMR signals and potential for 35Cl NQR studies), while the cyclopropyl group introduces unique through-space coupling patterns in 2D NMR that aid conformational analysis . Compared to the non-chlorinated analog, the enhanced lipophilicity of the target compound may improve binding affinity in hydrophobic protein clefts, as inferred from class-level LogP trends [1].

Precursor for Radiolabeled or Fluorescent Probe Synthesis

The secondary amine functionality of the target compound can be selectively functionalized with reporter groups (fluorophores, biotin, or radioisotope-containing moieties) without altering the core phenethylamine-cyclopropyl pharmacophore. This enables the generation of chemical biology probes for target engagement studies, cellular imaging, or competitive binding assays. The presence of the chlorine atom on the phenyl ring provides a potential site for late-stage isotopic labeling (e.g., 36Cl) or further functionalization via cross-coupling chemistry (Buchwald-Hartwig, Suzuki-Miyaura), should the chlorine be replaced or elaborated . This synthetic optionality is not equally available in the non-halogenated analog (CAS 1019588-86-3), positioning the target compound as a more versatile precursor for probe development .

Chiral Scaffold for Enantioselective Catalyst Screening

The racemic form of the target compound can be resolved into its enantiomers via chiral HPLC or diastereomeric salt formation, providing a pair of enantiopure secondary amines for use as chiral ligands or organocatalysts in asymmetric synthesis. The combination of a cyclopropane ring (a privileged motif in chiral ligand design due to its rigidity and unique steric profile) with a phenethylamine backbone creates a scaffold that can be screened for enantioselective induction in reactions such as Michael additions, aldol condensations, or Mannich reactions . The distinct chiral topology (sp3-hybridized stereocenter adjacent to cyclopropane) differentiates this scaffold from commercially available chiral amines like α-methylbenzylamine or proline-derived catalysts, offering a structurally novel entry into enantioselective methodology development .

Quote Request

Request a Quote for [2-(4-Chlorophenyl)ethyl](1-cyclopropylethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.